

Biotin-PEG4-hydrazide TFA: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Biotin-PEG4-hydrazide TFA

Cat. No.: B11929119

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An in-depth examination of the structure, function, and applications of **Biotin-PEG4-hydrazide TFA** in biological research and drug development.

Core Function and Mechanism of Action

Biotin-PEG4-hydrazide TFA is a specialized biotinylation reagent designed for the targeted labeling of biomolecules.^{[1][2]} Its primary function is to covalently attach a biotin molecule to a target, enabling subsequent detection, purification, or tracking through the high-affinity interaction between biotin and streptavidin or avidin.^{[1][3]} The molecule consists of three key components: a biotin moiety for recognition, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive hydrazide group. The trifluoroacetic acid (TFA) salt form ensures stability and solubility.

The hydrophilic PEG4 spacer arm is a critical feature, imparting several advantageous properties. It increases the water solubility of the entire reagent, allowing for reactions in aqueous buffers and enhancing biocompatibility.^{[1][2][3]} This spacer also reduces steric hindrance, providing better access for the biotin to bind to streptavidin.^[1] Furthermore, the PEG linker minimizes non-specific binding and aggregation that can occur with more hydrophobic linkers.^{[1][4]}

The reactive hydrazide group is central to the molecule's functionality. It specifically reacts with carbonyl groups, namely aldehydes and ketones, to form a stable hydrazone bond.^{[1][3][4]} This targeted reactivity allows for the selective labeling of molecules containing or engineered to contain these functional groups.

Primary Applications in Research and Drug Development

The unique properties of **Biotin-PEG4-hydrazide TFA** make it a versatile tool in various scientific disciplines:

- **Glycoprotein and Carbohydrate Labeling:** A primary application is the biotinylation of glycoproteins and other carbohydrate-containing molecules.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) The cis-diols of sugar residues can be oxidized using sodium periodate to generate aldehyde groups, which then serve as a reactive handle for the hydrazide group of the biotinylation reagent.[\[1\]](#)[\[4\]](#)[\[6\]](#) This method is particularly useful for labeling antibodies, as the glycosylation sites are often located in the Fc region, away from the antigen-binding site, thus preserving their function.[\[4\]](#)[\[7\]](#)
- **Cell Surface Profiling:** **Biotin-PEG4-hydrazide TFA** can be employed to label glycoproteins on the surface of living cells.[\[1\]](#) This enables the study of cell surface proteins, which are crucial for cell signaling, adhesion, and as therapeutic targets.[\[8\]](#)
- **Carboxylic Acid Conjugation:** In the presence of a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the hydrazide group can also react with carboxylic acids to form a stable amide bond.[\[1\]](#)[\[3\]](#)[\[9\]](#) This expands the range of targetable molecules to include proteins (at aspartic and glutamic acid residues) and other molecules containing carboxyl groups.[\[6\]](#)[\[9\]](#)
- **PROTAC Development:** **Biotin-PEG4-hydrazide TFA** is utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[\[10\]](#)
- **Bioconjugation and Diagnostics:** The ability to biotinylate a wide range of molecules makes this reagent valuable for developing diagnostic assays, biosensors, and for various bioconjugation applications.[\[11\]](#)[\[12\]](#)

Experimental Protocols

Labeling of Glycoproteins via Oxidation

This protocol describes the biotinylation of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehyde groups, followed by reaction with **Biotin-PEG4-hydrazide TFA**.

Materials:

- Glycoprotein to be labeled
- 100 mM Sodium Acetate Buffer, pH 5.5
- Sodium meta-periodate (NaIO_4)
- **Biotin-PEG4-hydrazide TFA**
- Dimethylsulfoxide (DMSO)
- Desalting column or dialysis equipment

Protocol:

- Dissolve the glycoprotein in 100 mM sodium acetate buffer (pH 5.5) to a concentration of 5 mg/mL.[6]
- Prepare a 100 mM solution of sodium periodate in water immediately before use.[6]
- Add the sodium periodate solution to the glycoprotein solution to a final concentration of 10 mM. Incubate in the dark for 20-30 minutes at room temperature.[6]
- Remove excess sodium periodate and byproducts by using a desalting column equilibrated with 100 mM sodium acetate buffer, pH 5.5.[4][6]
- Prepare a 50 mM stock solution of **Biotin-PEG4-hydrazide TFA** in DMSO.[4]
- Add the **Biotin-PEG4-hydrazide TFA** stock solution to the oxidized glycoprotein solution to achieve a final concentration of approximately 5 mM.[4]
- Incubate the reaction for 2 hours at room temperature.[4]
- Remove non-reacted **Biotin-PEG4-hydrazide TFA** by desalting or dialysis.[4]

Labeling of Proteins via Carboxylic Acids

This protocol details the biotinylation of proteins through their carboxylic acid groups using EDC chemistry.

Materials:

- Protein to be labeled
- 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) Buffer, pH 4.7-5.5
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- **Biotin-PEG4-hydrazide TFA**
- Dimethylsulfoxide (DMSO)
- Desalting column or dialysis equipment

Protocol:

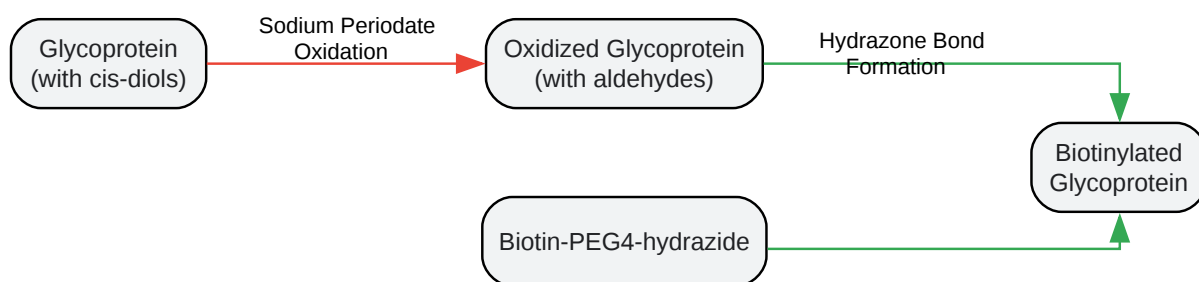
- Dissolve the protein in 0.1 M MES buffer (pH 4.7-5.5) to a concentration of 5-10 mg/mL.[\[9\]](#)
- Prepare a 50 mM stock solution of **Biotin-PEG4-hydrazide TFA** in DMSO.[\[9\]](#)
- Add the **Biotin-PEG4-hydrazide TFA** solution to the protein solution to a final concentration of 1.25 mM.[\[9\]](#)
- Immediately before use, prepare a 500 mM solution of EDC in the reaction buffer.[\[9\]](#)
- Add the EDC solution to the protein/biotin-hydrazide mixture to a final concentration of approximately 5 mM.[\[9\]](#)
- Incubate the reaction for 2 hours at room temperature.[\[9\]](#)
- Remove any precipitate by centrifugation.[\[9\]](#)
- Purify the biotinylated protein from excess reagents using a desalting column or dialysis.[\[9\]](#)

Quantitative Data Summary

Parameter	Glycoprotein Labeling (Oxidation)	Protein Labeling (Carboxylic Acid)	Reference
Protein Concentration	5 mg/mL	5-10 mg/mL	[6][9]
Reaction Buffer	100 mM Sodium Acetate, pH 5.5	0.1 M MES, pH 4.7-5.5	[6][9]
Oxidizing Agent	10 mM Sodium Periodate	N/A	[6]
Coupling Agent	N/A	~5 mM EDC	[9]
Biotin Reagent Conc.	~5 mM	1.25 mM	[4][9]
Reaction Time	2 hours	2 hours	[4][9]
Reaction Temperature	Room Temperature	Room Temperature	[4][9]

Visualizing the Mechanisms

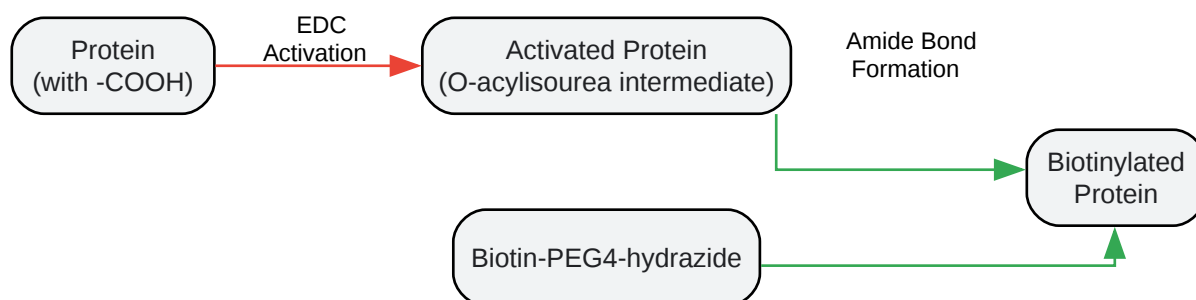
Glycoprotein Labeling Workflow



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Caption: Workflow for biotinylating glycoproteins using Biotin-PEG4-hydrazide.

Carboxylic Acid Labeling Pathway



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